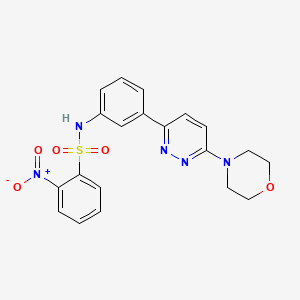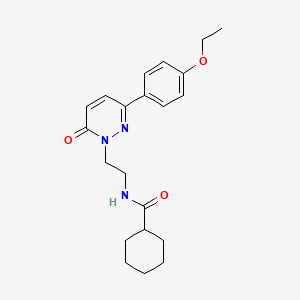
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including an ethoxyphenyl group, a pyridazine ring, and a cyclohexanecarboxamide group. These groups are common in many pharmaceuticals and could potentially have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the core pyridazine ring, followed by the addition of the ethoxyphenyl and cyclohexanecarboxamide groups. The exact methods would depend on the specific reactions involved .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The ethoxyphenyl group would likely contribute to the compound’s lipophilicity, while the pyridazine ring could potentially participate in various chemical reactions .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyridazine ring, for example, is known to participate in various reactions, including substitutions and additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of the ethoxyphenyl group could potentially increase its solubility in organic solvents .科学的研究の応用
Synthesis and Characterization
The synthesis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives showcases the versatility of cyclohexanecarboxamide frameworks for generating compounds with potential pharmacological activities. These derivatives have been characterized for their molecular structures and properties, indicating the broad utility of such compounds in developing novel therapeutic agents (Özer et al., 2009).
Antiproliferative Activity
A study on 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide revealed significant antiproliferative activity against various cancer cell lines, highlighting the potential of cyclohexanecarboxamide derivatives in cancer research. This suggests that similar compounds could be developed for targeted cancer therapies (Lu et al., 2021).
Antimicrobial and Anti-inflammatory Agents
Compounds synthesized from cyclohexanecarboxamide derivatives have shown promising antimicrobial and anti-inflammatory properties, indicating their potential use in developing treatments for infections and inflammation-related conditions. This is particularly relevant for addressing the need for new antimicrobials in the face of rising antibiotic resistance (Thabet et al., 2011).
Enzyme Inhibition
The synthesis of pyridine-dicarboxamide-cyclohexanone derivatives, with their potent α-glucosidase inhibitory activity, demonstrates the compound's relevance in diabetes research. By inhibiting α-glucosidase, these compounds could help manage postprandial blood glucose levels, providing a potential therapeutic approach for diabetes management (Al-Majid et al., 2019).
Radioligand Development
Research involving the development of fluorine-18-labeled 5-HT1A antagonists based on cyclohexanecarboxamide structures points to the compound's application in neuroimaging and the study of neuropsychiatric disorders. These studies indicate the potential of cyclohexanecarboxamide derivatives in developing radioligands for PET imaging, enhancing the understanding of brain receptor systems (Lang et al., 1999).
Safety And Hazards
特性
IUPAC Name |
N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-2-27-18-10-8-16(9-11-18)19-12-13-20(25)24(23-19)15-14-22-21(26)17-6-4-3-5-7-17/h8-13,17H,2-7,14-15H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYRSXDHDHWAOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

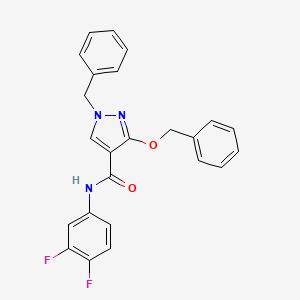
![5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2466404.png)
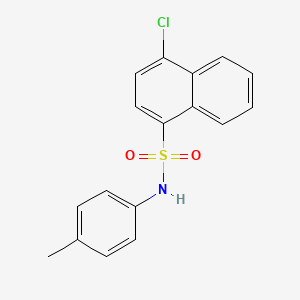
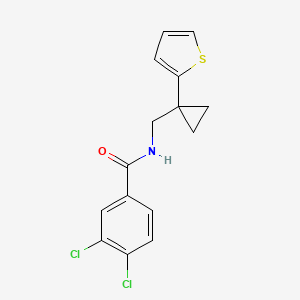
amine](/img/structure/B2466409.png)
![1-[(4-fluorophenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B2466410.png)
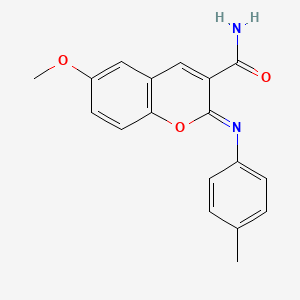
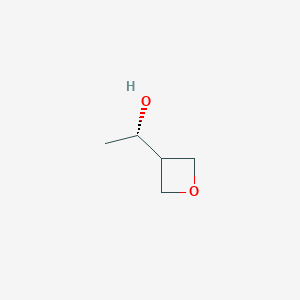
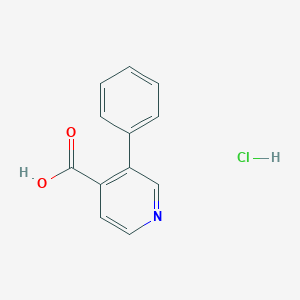

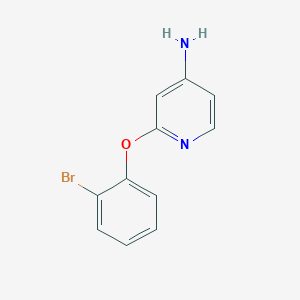
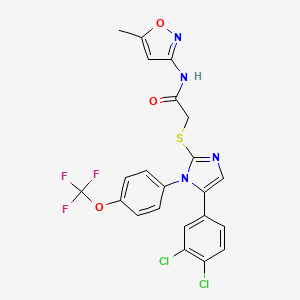
![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466423.png)
